2'-O-(tert-Butyldimethylsilyl)-5'-O-trityluridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine is a chemically modified nucleoside used in the synthesis of oligoribonucleotides. This compound is particularly valuable in the field of nucleic acid chemistry due to its protective groups, which prevent unwanted reactions during the synthesis process. The tert-butyldimethylsilyl group protects the 2’-hydroxyl group, while the trityl group protects the 5’-hydroxyl group, allowing for selective deprotection and further functionalization.

Wirkmechanismus

Target of Action

The primary target of 2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine is the RNA molecule . This compound is used in the solid-phase synthesis of ribonucleic acid (RNA), specifically in the protection of the ribose 2’-hydroxyl group .

Mode of Action

2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine interacts with its target during the RNA synthesis process. It is used in combination with β-cyanoethyl phosphoramidite chemistry . Phosphoramidite monomers are activated with 5-benzylmercapto-1H-tetrazole, enabling fast and highly efficient coupling to the 5’-hydroxyl group of the support-bound oligonucleotide .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of RNA synthesis. It is involved in the solid-phase synthesis of RNA using β-cyanoethyl phosphoramidite chemistry . The 3’-terminal nucleoside is anchored via a succinyl linkage to an insoluble matrix, generally aminopropyl functionalized controlled pore glass (CPG) or polystyrene .

Result of Action

The result of the action of 2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine is the successful synthesis of RNA sequences . The compound allows for the protection of the ribose 2’-hydroxyl group during the synthesis, contributing to the production of high-quality synthetic RNA .

Action Environment

The action of 2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine is influenced by the conditions of the RNA synthesis process. Factors such as temperature, pH, and the presence of other reactants can affect the compound’s effectiveness in the RNA synthesis process .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine typically involves the following steps:

Protection of the 2’-Hydroxyl Group: The 2’-hydroxyl group of uridine is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. This reaction is usually carried out in an organic solvent like dimethylformamide.

Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group is then protected using trityl chloride in the presence of a base such as pyridine. This step is also performed in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of 2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine follows similar synthetic routes but on a larger scale. The process involves:

Large-Scale Protection Reactions: Using industrial-grade reagents and solvents, the protection reactions are scaled up to produce larger quantities of the compound.

Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the protective groups under specific conditions.

Substitution Reactions: Introduction of new functional groups at specific positions.

Common Reagents and Conditions

Deprotection of the 2’-Hydroxyl Group: Typically achieved using fluoride ions from reagents like tetrabutylammonium fluoride.

Deprotection of the 5’-Hydroxyl Group: Achieved using acidic conditions, such as treatment with acetic acid or trifluoroacetic acid.

Major Products Formed

Deprotected Uridine: The primary product after removal of the protective groups.

Functionalized Nucleosides: Depending on the substitution reactions performed, various functionalized nucleosides can be obtained.

Wissenschaftliche Forschungsanwendungen

2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine has several applications in scientific research:

Nucleic Acid Synthesis: Used in the synthesis of oligoribonucleotides for research in genetics and molecular biology.

Drug Development: Serves as a precursor in the synthesis of modified nucleosides for antiviral and anticancer drugs.

Biochemical Studies: Utilized in studies involving RNA structure and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2’-O-(tert-Butyldimethylsilyl)uridine: Lacks the 5’-trityl group, offering different protection and deprotection profiles.

5’-O-Trityluridine: Lacks the 2’-tert-butyldimethylsilyl group, providing selective protection at the 5’-position.

Uniqueness

2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine is unique due to its dual protective groups, which allow for selective and sequential deprotection. This makes it particularly useful in the synthesis of complex oligoribonucleotides, where precise control over the protection and deprotection steps is crucial.

Eigenschaften

CAS-Nummer |

117136-35-3 |

|---|---|

Molekularformel |

C₃₄H₄₀N₂O₆Si |

Molekulargewicht |

600.78 |

Synonyme |

2’-O-[(1,1-Dimethylethyl)dimethylsilyl]-5’-O-(triphenylmethyl)urdine; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4R,5R)-4-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]-2-phenyl-1,3-dioxan-5-ol](/img/structure/B1139835.png)

![(-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol](/img/structure/B1139838.png)

![ethyl (5S)-5-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate](/img/structure/B1139839.png)

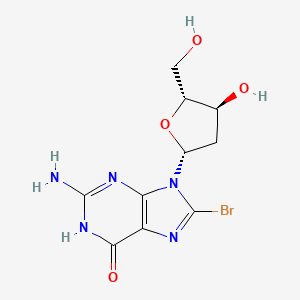

![O6-Benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2'-deoxyribofuranosyl]guanine](/img/structure/B1139847.png)